molecular formula C10H15ClN2O B2421399 3-[(Ethylamino)methyl]benzamide hydrochloride CAS No. 1394040-70-0

3-[(Ethylamino)methyl]benzamide hydrochloride

Cat. No. B2421399
CAS RN: 1394040-70-0
M. Wt: 214.69
InChI Key: XVDJHCCIVNQKBB-UHFFFAOYSA-N
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Description

3-[(Ethylamino)methyl]benzamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O . It is listed under CAS Number: 1394040-70-0 .


Molecular Structure Analysis

The molecular structure of 3-[(Ethylamino)methyl]benzamide hydrochloride can be analyzed using various spectroscopic methods, including infrared spectra, NMR, and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[(Ethylamino)methyl]benzamide hydrochloride can be determined using various methods. Information like its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be obtained .

Scientific Research Applications

Receptor Binding Studies

The substituted benzamide compound eticlopride, closely related to 3-[(Ethylamino)methyl]benzamide hydrochloride, demonstrates selective blocking of dopamine-D2 binding sites in the rat brain. This high specificity and affinity make it a valuable tool for studying dopamine-D2 receptors (Hall, Köhler, & Gawell, 1985). Similarly, [3H]eticlopride, a radiolabelled version of this compound, is used for in vitro and in vivo receptor binding studies, showing high specificity to dopamine or neuroleptic receptors in dopamine-rich brain areas (Köhler, Hall, & Gawell, 1986).

Neuroleptic Activity

Benzamides, including derivatives of 3-[(Ethylamino)methyl]benzamide hydrochloride, have been synthesized and evaluated for their neuroleptic activity. For instance, compounds like cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide have shown significant neuroleptic potential, indicating their use in the treatment of psychosis (Iwanami et al., 1981).

GABAergic Synaptic Transmission

Studies on etifoxine, a derivative of 3-[(Ethylamino)methyl]benzamide hydrochloride, indicate its effect on GABA(A) receptor function, suggesting its potential use in anxiolytic therapy (Schlichter et al., 2000).

Stearoyl-CoA Desaturase-1 Inhibition

Certain derivatives of 3-[(Ethylamino)methyl]benzamide hydrochloride, like 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide, have been identified as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme in lipid metabolism. This indicates potential therapeutic applications in metabolic disorders (Uto et al., 2009).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides, related to 3-[(Ethylamino)methyl]benzamide hydrochloride, have been synthesized and evaluated for cardiac electrophysiological activity, indicating their potential as selective class III agents in cardiac arrhythmia treatment (Morgan et al., 1990).

Safety and Hazards

The safety data sheet for similar compounds suggests that they should be handled with care. They should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It is also recommended to use personal protective equipment as required .

properties

IUPAC Name

3-(ethylaminomethyl)benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-2-12-7-8-4-3-5-9(6-8)10(11)13;/h3-6,12H,2,7H2,1H3,(H2,11,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDJHCCIVNQKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Ethylamino)methyl]benzamide hydrochloride

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